2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one
Overview
Description
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a pyridine derivative, halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions.
Methylation: Introduction of a methyl group can be achieved using methylating agents such as methyl iodide in the presence of a base.
Oxidation: The final step might involve oxidation to form the ketone group at the 4-position.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be further oxidized under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions but could include various substituted pyridines, alcohols, or more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for biological studies.
Industry
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. In catalysis, it could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-3-fluoropyridine: Lacks the methyl and ketone groups.
2-Bromo-5-chloro-3-methylpyridine: Lacks the fluorine and ketone groups.
2-Bromo-5-chloro-3-fluoro-4-methylpyridine: Different position of the methyl group.
Uniqueness
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one is unique due to the specific combination of substituents and their positions on the pyridine ring, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-1-methylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c1-10-2-3(8)5(11)4(9)6(10)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQBLKTRVDTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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